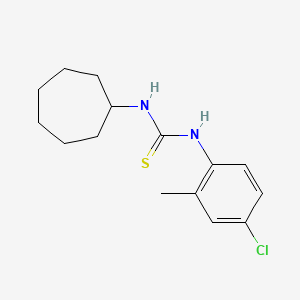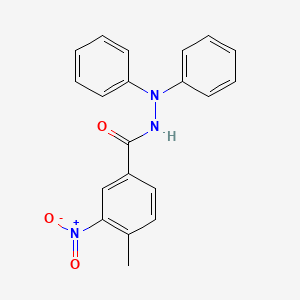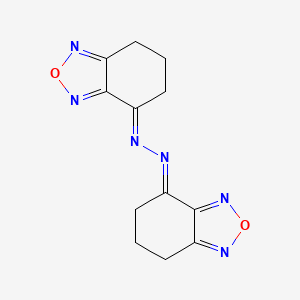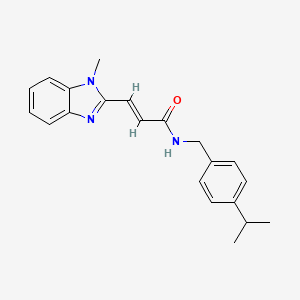
N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea (CMCT) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMCT is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea involves the binding of the compound to the active site of PTPs, which inhibits their activity. N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to bind to the catalytic site of PTP1B, which prevents the dephosphorylation of insulin receptor substrate-1 (IRS-1), a protein involved in insulin signaling. This results in the activation of the insulin signaling pathway and the regulation of glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea have been studied extensively. N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. However, the effects of N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea on human subjects are still under investigation.
実験室実験の利点と制限
N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has several advantages for lab experiments, including its specificity for PTPs, its ability to penetrate cell membranes, and its stability in biological fluids. However, N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the research on N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea, including the investigation of its effects on human subjects, the identification of its targets in the immune system, and the development of novel derivatives with improved pharmacological properties. N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea also has potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has potential applications in the treatment of diabetes, obesity, and inflammatory diseases, and its future directions include the investigation of its effects on human subjects and the development of novel derivatives with improved pharmacological properties.
合成法
N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been synthesized using different methods, including the reaction of 4-chloro-2-methylphenyl isothiocyanate with cycloheptylamine and the reaction of 4-chloro-2-methylphenyl isocyanate with cycloheptylthiourea. The purity and yield of the synthesized N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea depend on the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been used in scientific research for various applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the phosphorylation of proteins. N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to inhibit PTP1B, a PTP that is involved in insulin signaling, and thus has potential applications in the treatment of diabetes and obesity. N-(4-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been used as a modulator of the immune system, as it can inhibit the activity of T cells and macrophages, which are involved in inflammatory responses.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-cycloheptylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-11-10-12(16)8-9-14(11)18-15(19)17-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXAGQHQSFDMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
![nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5792177.png)
![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)
![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)



![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)
![N-allyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5792216.png)



![3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5792249.png)